molecular formula C8H6N4S B2967263 Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine CAS No. 105873-32-3

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine

Cat. No.: B2967263
CAS No.: 105873-32-3
M. Wt: 190.22
InChI Key: ILYYHBWLPJIMLM-UHFFFAOYSA-N
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Description

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine can be achieved through several methods. One common approach involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . Another method utilizes a tandem intermolecular C-N bond and intramolecular C-S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides, with copper(II) chloride dihydrate as a catalyst in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide intermediates.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the heterocyclic core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or iodine, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide or water, and catalysts such as copper(II) chloride dihydrate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield disulfide derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic core.

Mechanism of Action

The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine involves interactions with various molecular targets and pathways. For instance, the compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine is unique due to its fused heterocyclic structure, which incorporates both nitrogen and sulfur atoms.

Properties

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c9-7-10-11-8-12(7)5-3-1-2-4-6(5)13-8/h1-4H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYHBWLPJIMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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